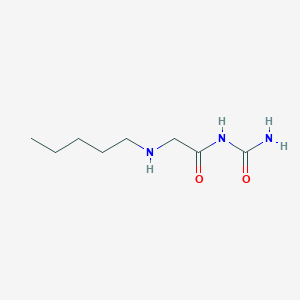
N-Carbamoyl-N~2~-pentylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-Pentylglycyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1-(N-Pentylglycyl)urea, which includes a pentyl group attached to the nitrogen atom of the glycyl moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(N-Pentylglycyl)urea can be achieved through several synthetic routes. One common method involves the reaction of pentylamine with glycine to form N-pentylglycine, which is then reacted with an isocyanate to yield 1-(N-Pentylglycyl)urea. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for 1-(N-Pentylglycyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as indium triflate or lanthanum triflate, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-(N-Pentylglycyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as amines or thiols replace the pentyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield glycine and pentylamine
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted ureas, and hydrolyzed products.
Applications De Recherche Scientifique
1-(N-Pentylglycyl)urea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(N-Pentylglycyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(N-Pentylglycyl)urea can be compared with other urea derivatives, such as N,N’-dimethylurea and N,N’-diethylurea. These compounds share similar structural features but differ in the nature of the substituents attached to the nitrogen atoms. The presence of the pentyl group in 1-(N-Pentylglycyl)urea imparts unique properties, such as increased hydrophobicity and altered reactivity, which can influence its applications and effectiveness in various fields .
Similar compounds include:
- N,N’-Dimethylurea
- N,N’-Diethylurea
- N-Phenylurea
- N-Benzylurea
These compounds are used in similar applications but may exhibit different chemical and physical properties due to variations in their substituents.
Propriétés
Numéro CAS |
138224-23-4 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-carbamoyl-2-(pentylamino)acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-10-6-7(12)11-8(9)13/h10H,2-6H2,1H3,(H3,9,11,12,13) |
Clé InChI |
ANOJZBJDKAWUFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
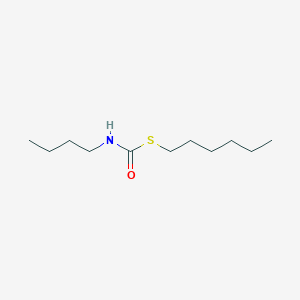
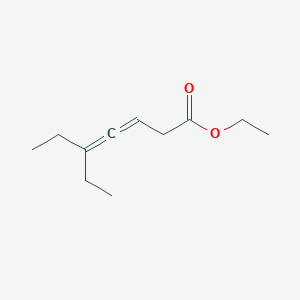


![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
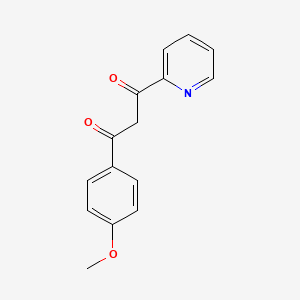

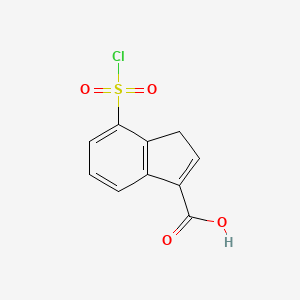
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
